P2Y1 Receptor Antagonism: Nafenopin-CoA is 2.5x More Potent than Ciprofibroyl-CoA
Nafenopin-CoA is a significantly more potent antagonist of the human P2Y1 receptor compared to its closest clinical analog, ciprofibroyl-CoA. In a direct head-to-head study using Xenopus laevis oocytes expressing the human receptor, nafenopin-CoA demonstrated a dissociation constant (KB) of 58 nM, while ciprofibroyl-CoA had a KB of 148 nM [1]. This corresponds to a 2.5-fold higher affinity. Critically, the parent drug nafenopin at a concentration of 100 µM had no effect on receptor activity, confirming that the CoA conjugation is a prerequisite for this specific pharmacological action [1].
| Evidence Dimension | Antagonist affinity for human P2Y1 receptor (KB) |
|---|---|
| Target Compound Data | 58 nM |
| Comparator Or Baseline | Ciprofibroyl-CoA (148 nM); CoA-SH (13-fold less potent); Nafenopin parent drug (no activity at 100 µM) |
| Quantified Difference | 2.5-fold higher affinity (lower KB) than ciprofibroyl-CoA; 13-fold higher potency than CoA-SH baseline |
| Conditions | ATP-gated calcium-activated chloride currents in Xenopus laevis oocytes expressing human P2Y1 receptor |
Why This Matters
This establishes nafenopin-CoA as the superior probe for dissecting P2Y1-mediated signaling pathways, offering higher sensitivity and a better signal-to-noise ratio in functional assays compared to other fibrate-CoA esters.
- [1] Coddou C, Loyola G, Boyer JL, Bronfman M, Huidobro-Toro JP. The hypolipidemic drug metabolites nafenopin-CoA and ciprofibroyl-CoA are competitive P2Y1 receptor antagonists. FEBS Lett. 2003;536(1-3):145-150. doi:10.1016/s0014-5793(03)00044-9 View Source
